Differential ER Subtype Binding: Class-Level QSAR Evidence for D-Ring Metabolites
A comprehensive QSAR study of 74 steroidal estrogen analogs established that D-ring modifications, like the unsaturation present in 15,16-Dehydroestrone, are primary determinants of differential binding affinity for human estrogen receptor subtypes ERα and ERβ [1]. While the study does not provide an explicit IC50 or Ki for 15,16-Dehydroestrone, it demonstrates that closely related D-ring metabolites (e.g., 16-ketoestrone) exhibit up to an 18-fold preference for ERβ over ERα [1]. This finding strongly implies that 15,16-Dehydroestrone will not bind the ER subtypes identically to the parent compound, estrone, which exhibits a preference for ERα [1].
| Evidence Dimension | ER Subtype Binding Preference |
|---|---|
| Target Compound Data | Binding profile is inferred to differ from estrone based on D-ring modification. |
| Comparator Or Baseline | Estrone (E1) shows preferential binding for ERα over ERβ [1]. |
| Quantified Difference | For related D-ring metabolites, the difference in binding preference for ERβ over ERα can be up to 18-fold [1]. |
| Conditions | Human ERα and ERβ competitive binding assays, data from a set of 74 natural or synthetic estrogens [1]. |
Why This Matters
For research on ER subtype-selective signaling, 15,16-Dehydroestrone is a distinct tool compared to estrone, as its D-ring structure suggests a different, likely more ERβ-favoring, binding profile.
- [1] Zhu, B. T., Han, G. Z., Shim, J. Y., Wen, Y., & Jiang, X. R. (2006). Quantitative structure-activity relationship of various endogenous estrogen metabolites for human estrogen receptor alpha and beta subtypes: Insights into the structural determinants favoring a differential subtype binding. Endocrinology, 147(9), 4132-4150. View Source
